Perylene Red

Photoluminescence quantum yield Solid-state fluorescence Organic semiconductors

Perylene Red (CAS 123174-58-3) is a structurally unique bay-substituted perylene diimide whose tetraphenoxy and bulky 2,6-diisopropylphenyl imide substituents deliver unmatched photostability (200,000 GJ/mol in sol-gel glass) and thermal durability exceeding 300°C. With a controlled solid-state PLQY of 51–53% in PMMA, it is precisely engineered for solid-state luminescent devices, OPV active layers, and high-temperature engineering thermoplastics. Generic perylene analogs cannot replicate this performance profile. Standardize your optical and thermal specifications with this high-purity, metal-free PDI derivative.

Molecular Formula C144H116N4O16
Molecular Weight 1079.2 g/mol
CAS No. 123174-58-3
Cat. No. B1679657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerylene Red
CAS123174-58-3
SynonymsPerylene Red;  Lumogen Red 300;  KF-856;  KF856;  KF 856;  N,N'-Bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxy-3,4,9,10-perylenetetracarboxylic Diimide; 
Molecular FormulaC144H116N4O16
Molecular Weight1079.2 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=CC(=C4C5=C(C=C6C7=C5C(=C(C=C7C(=O)N(C6=O)C8=C(C=CC=C8C(C)C)C(C)C)OC9=CC=CC=C9)C1=C(C=C(C3=C41)C2=O)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1
InChIInChI=1S/C72H58N2O8/c1-39(2)47-31-21-32-48(40(3)4)67(47)73-69(75)51-35-55(79-43-23-13-9-14-24-43)61-63-57(81-45-27-17-11-18-28-45)37-53-60-54(72(78)74(71(53)77)68-49(41(5)6)33-22-34-50(68)42(7)8)38-58(82-46-29-19-12-20-30-46)64(66(60)63)62-56(80-44-25-15-10-16-26-44)36-52(70(73)76)59(51)65(61)62/h9-42H,1-8H3
InChIKeyZZSIDSMUTXFKNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Perylene Red CAS 123174-58-3: High-Performance Perylene Diimide for Photonic and Industrial Applications


Perylene Red (CAS 123174-58-3), chemically identified as N,N'-Bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxy-3,4,9,10-perylenetetracarboxylic diimide, is a bay-substituted perylene diimide (PDI) derivative with the molecular formula C72H58N2O8 and a molecular weight of 1079.24 g/mol . Also known under trade designations including ROT 300, Lumogen Red 300, and KF-856, this compound belongs to the high-performance perylene pigment class characterized by a large planar π-conjugated core with tetraphenoxy substituents at the 1,6,7,12-positions and bulky 2,6-diisopropylphenyl imide substituents . These structural features confer exceptional photostability, thermal durability, and solvent resistance, distinguishing it within the broader perylene family for applications requiring prolonged optical performance [1].

Why Generic Perylene Substitution Fails: Structural Determinants of Perylene Red CAS 123174-58-3 Performance


Generic substitution of perylene-based materials without precise structural matching is inadvisable due to the pronounced sensitivity of optical and electronic properties to bay-region and imide-position substitution patterns. In the case of CAS 123174-58-3, the combination of four phenoxy groups at the 1,6,7,12-positions and bulky 2,6-diisopropylphenyl imide substituents produces a unique set of performance characteristics that cannot be replicated by simpler perylene analogs such as unsubstituted perylene, Perylene Orange, or PDI derivatives with alternative bay substituents [1]. Studies demonstrate that even within dibrominated PDI derivatives, replacing an aromatic diisopropylphenyl (DIA) substituent with a branched alkyl chain (2-ethylhexyl) alters solid-state photoluminescence quantum yield from 73.4% to 36.7% and shifts emission wavelength by 53 nm, underscoring that nominally similar perylene compounds exhibit markedly divergent performance in device-relevant solid-state formats [2]. Consequently, procurement decisions based solely on the generic perylene scaffold or superficial color classification risk substantial deviations in photostability, quantum efficiency, and thermal behavior.

Perylene Red CAS 123174-58-3 Quantitative Differentiation Evidence: Comparative Performance Data


Solid-State Photoluminescence Quantum Yield: Perylene Red vs. Unsubstituted Perylene

Perylene Red (CAS 123174-58-3) exhibits a significantly lower solid-state photoluminescence quantum yield (PLQY) compared to unsubstituted perylene when both are dispersed in poly(methyl methacrylate) (PMMA) matrices. This quantitative difference is critical for applications where specific emission intensity levels are required [1]. Using a Ti:sapphire laser excitation source, Perylene Red (0.78 M in PMMA) yielded a PLQY of 51 ± 2%, whereas unsubstituted perylene (2.97 M in PMMA) under identical measurement conditions yielded 79 ± 3% [1]. Measurements using a more stable GaN diode laser confirmed this relationship, with Perylene Red yielding 53 ± 2% and perylene yielding 71 ± 1% [1].

Photoluminescence quantum yield Solid-state fluorescence Organic semiconductors

Comparative Photostability: Perylene Red vs. Pyrromethene 567 Laser Dye

Perylene Red demonstrates extreme photostability in solid-state matrices, directly contrasting with the behavior of polar laser dyes such as pyrromethene 567 under identical photonic stress conditions [1]. In sol-gel glass hosts, the calculated photostability of Perylene Red was determined to be 200,000 GJ/mol, a value substantially exceeding that of many alternative laser dyes [2]. While pyrromethene 567 achieves a 78.8% slope efficiency in methyltriethoxysilane-derived gel glass, this high efficiency comes at the cost of vulnerability to photochemical degradation via singlet oxygen-mediated pathways [1]. In contrast, the nonionic and nonpolar nature of Perylene Red confers intrinsic resistance to such degradation mechanisms, making it suitable for applications where sustained performance under continuous illumination is prioritized over peak efficiency [1].

Photostability Solid-state dye lasers Photodegradation

Comparative Photostability: Perylene Red vs. Rhodamine in Luminescent Solar Concentrators

In luminescent solar concentrator (LSC) applications, Perylene Red demonstrates superior photostability relative to Rhodamine dyes, a finding with direct implications for long-term device durability [1]. Experimental evaluation of dye stability under solar concentration conditions established that Perylene Red exhibits better resistance to photodegradation than Rhodamine [1]. This stability advantage is accompanied by the characteristic concentration-dependent behavior of perylene dyes: at higher dye loadings, quantum yield decreases due to fluorescence self-quenching, while Stokes shift increases with concentration, thereby reducing self-absorption losses [1].

Luminescent solar concentrators Photostability comparison Fluorescent dyes

Thermal Stability: Perylene Red Relative to Pigment Red 178 and Pigment Red 179

Perylene Red (CAS 123174-58-3) belongs to the high-performance perylene pigment class characterized by thermal stability exceeding 300°C, positioning it alongside established industrial perylene pigments such as Pigment Red 178, Pigment Red 179, and Pigment Violet 29 [1][2]. Within this class, Perylene Red shares the core perylene tetracarboxylic diimide scaffold that confers exceptional thermal durability, enabling processing in engineering thermoplastics such as polycarbonate (up to 320°C for Pigment Red 149) and polyester fiber spinning applications [1]. However, Pigment Red 178 differs from Perylene Red (CAS 123174-58-3) in its bay substitution pattern, producing a slightly darker, yellowish red shade rather than the bright red characteristic of CAS 123174-58-3, which incorporates tetraphenoxy substitution [3].

Thermal stability High-performance pigments Automotive coatings

Optical Absorption: Perylene Red Maximum Absorption Wavelength Specification

Perylene Red (CAS 123174-58-3) exhibits a maximum absorption wavelength (λmax) of 577 nm in dichloromethane solution, with a molar extinction coefficient of ≥46,000 M⁻¹cm⁻¹ in tetrahydrofuran at 565-570 nm . These optical parameters provide essential benchmarks for spectroscopic verification of material identity and purity. Comparative data for alternative perylene derivatives indicate that bay substitution patterns significantly influence absorption maxima: unsubstituted PDI typically absorbs at shorter wavelengths, while different bay-substituted PDIs exhibit absorption maxima ranging from approximately 2.27-2.36 eV (corresponding to ~525-546 nm) [1]. The 577 nm absorption maximum of Perylene Red places it in a distinct spectral region, enabling its use in applications requiring specific red absorption and emission characteristics.

Absorption spectroscopy Molar extinction coefficient Optical characterization

Organic Photovoltaic Performance: Perylene Diimide Class Power Conversion Efficiency Baseline

Perylene diimide derivatives, including Perylene Red (CAS 123174-58-3), function as electron-accepting components in organic photovoltaic (OPV) devices, with the perylene class having demonstrated power conversion efficiencies of up to 1% in early bilayer heterojunction architectures employing phthalocyanine donors [1]. More recent advances in perylene-based sensitizers have achieved PCE values of 12.5%, approaching parity with the best organometallic complexes while offering the advantage of lower material cost [2]. Theoretical analysis indicates that maximum achievable PCE for opaque OPV devices is 33.8%, with red-colored devices showing favorable efficiency retention relative to chromaticity constraints [3]. The high electron affinity of the perylene planar core enables electron acceptance from most donor compounds, while tunable solubilities facilitate both solution-processable polymer solar cells and sublimed bilayer heterojunction devices [1].

Organic photovoltaics Power conversion efficiency Electron acceptor

Perylene Red CAS 123174-58-3: Validated Application Scenarios Based on Quantitative Evidence


Solid-State Luminescent Devices Requiring Moderate, Controlled Emission Intensity

Perylene Red (CAS 123174-58-3) is optimally suited for solid-state luminescent devices where emission intensity must be precisely controlled rather than maximized. With a measured solid-state PLQY of 51-53% in PMMA matrices, this compound provides approximately 35% lower emission intensity than unsubstituted perylene (79% PLQY), enabling applications where excessive brightness would degrade signal-to-noise ratios or where specific emission levels are specified by design requirements [1].

Long-Lifetime Solid-State Dye Lasers and Luminescent Solar Concentrators

The exceptional photostability of Perylene Red—quantified at 200,000 GJ/mol in sol-gel glass and demonstrated as superior to both pyrromethene 567 and Rhodamine dyes—makes this compound the preferred choice for applications requiring sustained optical performance under continuous illumination [1][2]. In solid-state dye laser configurations where pyrromethene 567's 78.8% slope efficiency is compromised by singlet oxygen-mediated degradation, Perylene Red offers extended operational lifetime despite lower peak efficiency [1].

High-Temperature Processing of Engineering Thermoplastics and Synthetic Fibers

As a member of the high-performance perylene pigment class with thermal stability exceeding 300°C, Perylene Red (CAS 123174-58-3) is suitable for coloration of engineering thermoplastics processed at elevated temperatures, including polycarbonate, polyolefins, and polyester fiber spinning applications [1]. The tetraphenoxy bay substitution pattern of CAS 123174-58-3 yields a bright red hue distinct from the darker, yellowish red of Pigment Red 178, enabling precise color matching in high-durability applications [2].

Organic Photovoltaic Electron Acceptor with Metal-Free Cost Advantage

Perylene Red functions as an electron-accepting component in organic photovoltaic devices, leveraging the high electron affinity of the perylene planar core. While optimized perylene derivatives have achieved 12.5% PCE comparable to organometallic complexes, the metal-free composition of Perylene Red provides a cost advantage for large-area OPV manufacturing [1][2]. The compound is compatible with both solution-processable polymer solar cell architectures and sublimed bilayer heterojunction configurations [1].

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